3,4,5,6-Tetrahydroxy-2-oxohexanal
CAS No.: 54142-77-7
Cat. No.: VC1637024
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54142-77-7 |
|---|---|
| Molecular Formula | C6H10O6 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal |
| Standard InChI | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6+/m1/s1 |
| Standard InChI Key | DCNMIDLYWOTSGK-PBXRRBTRSA-N |
| Isomeric SMILES | C([C@H]([C@@H]([C@@H](C(=O)C=O)O)O)O)O |
| SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
3,4,5,6-Tetrahydroxy-2-oxohexanal is a monosaccharide belonging to the class of hexoses, featuring a six-carbon backbone with specific functional groups. The compound is formally identified by several key identifiers that allow for precise recognition in chemical databases and research literature. Its Chemical Abstracts Service (CAS) registry number is 54142-77-7, providing a unique numerical identifier that distinguishes it from other chemical compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal, which precisely describes its structural configuration and stereochemistry.
The compound is also known by several synonyms in the scientific literature, including 2-ketoglactose, D-lyxo-2-hexosulose, and galactosone. These alternative names reflect different naming conventions or historical contexts in which the compound has been studied. For database reference purposes, the compound is registered in PubChem with the compound identifier 97398. This standardized identification system facilitates cross-referencing and information retrieval across various scientific platforms.
Structural Characteristics
The molecular formula of 3,4,5,6-Tetrahydroxy-2-oxohexanal is C6H10O6, indicating its composition of six carbon atoms, ten hydrogen atoms, and six oxygen atoms. This formula yields a precise molecular weight of 178.14 g/mol. The structure features multiple hydroxyl groups positioned at carbons 3, 4, 5, and 6, as well as a distinctive oxo (ketone) group at the C-2 position and an aldehyde group at C-1.
For computational chemistry and cheminformatics applications, the compound is represented by specific notation systems. Its Standard InChI (International Chemical Identifier) is InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6+/m1/s1, which encodes the complete structural information including stereochemistry. The corresponding Standard InChIKey, DCNMIDLYWOTSGK-PBXRRBTRSA-N, provides a fixed-length condensed digital representation of the molecule that is particularly useful for database searching and web applications.
The compound's structure can also be represented in various SMILES notations:
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Isomeric SMILES: C(C@HO)O
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Canonical SMILES: C(C(C(C(C(=O)C=O)O)O)O)O
These structural representations accurately capture the spatial arrangement and connectivity of atoms within the molecule, including specific stereochemical configurations.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3,4,5,6-Tetrahydroxy-2-oxohexanal
| Property | Value |
|---|---|
| Molecular Formula | C6H10O6 |
| Molecular Weight | 178.14 g/mol |
| CAS Number | 54142-77-7 |
| Physical State | Not specified in sources |
| Solubility | Expected to be water-soluble due to multiple hydroxyl groups |
| Stereochemistry | (3S,4S,5R) configuration |
The physical and chemical properties of 3,4,5,6-Tetrahydroxy-2-oxohexanal are influenced by its multiple hydroxyl groups, which confer hydrophilicity and potential for hydrogen bonding. The compound contains both an aldehyde group and a ketone group, making it susceptible to oxidation reactions and capable of participating in various condensation reactions typical of aldehydes and ketones. The specific stereochemistry indicated in the IUPAC name (3S,4S,5R) defines the three-dimensional arrangement of substituents around the chiral carbon atoms, which is critical for its biological recognition and activity.
Biological Activities
Inhibition of DNA Synthesis
One of the most significant biological activities associated with 3,4,5,6-Tetrahydroxy-2-oxohexanal is its ability to inhibit DNA synthesis. This property has been identified through research studies investigating the compound's effects on cellular processes. The inhibition of DNA synthesis represents a critical biological mechanism that can influence cell division and proliferation. When DNA synthesis is inhibited, cells cannot properly replicate their genetic material, which is a necessary step in the cell division process.
Inhibition of Cell Proliferation
Closely related to its effects on DNA synthesis, 3,4,5,6-Tetrahydroxy-2-oxohexanal has also been studied for its potential to inhibit the proliferation of tumor cells. Cell proliferation inhibition represents a critical area of research in cancer biology and therapeutics, as uncontrolled cell proliferation is a hallmark characteristic of cancer cells.
The compound's ability to inhibit tumor cell proliferation suggests potential applications in cancer research and possibly in the development of anti-cancer strategies. By interfering with the rapid division of cancer cells, compounds like 3,4,5,6-Tetrahydroxy-2-oxohexanal may help to slow tumor growth or enhance the effectiveness of other treatment modalities. The specific pathways and molecular targets involved in this anti-proliferative activity would be valuable areas for further investigation, as they could reveal novel approaches to cancer therapy or provide insights into fundamental cancer biology.
Research Applications and Significance
Biochemical Research Applications
Beyond its potential relevance to cancer research, 3,4,5,6-Tetrahydroxy-2-oxohexanal has significance in broader biochemical research contexts. As a modified hexose with distinctive functional groups, it represents an important compound for studying carbohydrate biochemistry and metabolism. The compound may serve as a useful tool for investigating enzymatic reactions involving aldehyde or ketone groups in hexose structures.
Researchers working in glycobiology might utilize this compound to study specific glycosidation reactions or to investigate the recognition of modified sugars by various cellular receptors or transport systems. Such studies could contribute to our understanding of carbohydrate-based cellular communication and recognition processes, which play crucial roles in numerous physiological and pathological conditions.
The compound may also be valuable in studies of oxidative stress and cellular responses to carbonyl compounds, as its structure contains both aldehyde and ketone functional groups that can participate in various cellular reactions. This could provide insights into how cells detect and respond to modified sugars that may arise during metabolic dysregulation or oxidative damage.
Synthetic Chemistry Applications
In the realm of synthetic organic chemistry, 3,4,5,6-Tetrahydroxy-2-oxohexanal represents an interesting building block for the synthesis of more complex molecules. Its multiple functional groups—hydroxyl, ketone, and aldehyde—provide various sites for selective chemical transformations, potentially enabling the creation of structurally diverse derivatives.
Chemists might utilize this compound in the development of new synthetic methodologies for carbohydrate chemistry, particularly approaches that target the selective modification of specific positions in hexose derivatives. Such methodologies could have broader applications in the synthesis of glycomimetics, modified oligosaccharides, or other bioactive compounds containing carbohydrate-derived structural elements.
Additionally, the compound could serve as a starting material for the preparation of labeled analogs (e.g., isotopically labeled versions) that would be useful in metabolic tracking studies or mechanistic investigations of biochemical processes involving hexose metabolism. The development of such tools would contribute to advancements in biochemical research techniques and expand our ability to probe complex metabolic pathways.
Structural Relationships and Comparisons
Relationship to Other Hexoses
3,4,5,6-Tetrahydroxy-2-oxohexanal belongs to the broader family of hexoses, which are monosaccharides containing six carbon atoms. Within this family, it occupies a specific structural niche characterized by its oxo group at the C-2 position and aldehyde group at C-1, distinguishing it from common hexoses like glucose, galactose, or mannose. These standard hexoses typically feature an aldehyde group at C-1 (in their open-chain forms) and hydroxyl groups at the remaining carbon positions.
| Compound | Molecular Formula | Molecular Weight | Functional Groups | CAS Number |
|---|---|---|---|---|
| 3,4,5,6-Tetrahydroxy-2-oxohexanal | C6H10O6 | 178.14 g/mol | Aldehyde (C-1), Ketone (C-2), Hydroxyl (C-3,4,5,6) | 54142-77-7 |
| (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid (Glucuronic acid) | C6H10O7 | 194.14 g/mol | Carboxylic acid (C-1), Hydroxyl (C-2,3,4,5), Aldehyde (C-6) | 576-37-4 |
| 2-Keto-D-glucose (D-glucosone) | C6H10O6 | 178.14 g/mol | Aldehyde (C-1), Ketone (C-2), Hydroxyl (C-3,4,5,6) | 1854-25-7 |
| 3,4,5,6-tetrahydroxy-2-oxo-hexanoic acid | C6H10O7 | 194.14 g/mol | Carboxylic acid (C-1), Ketone (C-2), Hydroxyl (C-3,4,5,6) | 91548-32-2 |
These comparisons highlight how relatively minor structural differences can lead to distinct chemical identities and potentially significant differences in biological activity and metabolic roles. The specific arrangement of functional groups and stereochemistry in 3,4,5,6-Tetrahydroxy-2-oxohexanal likely contributes to its reported biological activities, particularly its effects on DNA synthesis and cell proliferation.
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